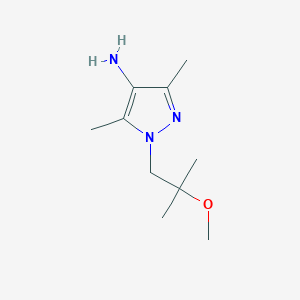
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of potassium tetrachloropalladate(II) with 1,2-bis(diphenylphosphino)ethane in a suitable solvent such as dichloromethane. The reaction is often carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the compound can be prepared using a similar method but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is extensively used in scientific research, particularly in the following areas:
Biology: The compound is used in the study of metalloproteins and enzyme mimetics.
Medicine: It is explored for its potential in drug development and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The compound acts as a catalyst by providing a platform for the reactants to come together and undergo the desired transformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(diphenylphosphino)ethane;palladium(2+);dichloride: Similar in structure but with different ligand arrangements.
1,3-bis(diphenylphosphino)propane;palladium(2+);dichloride: Contains a different phosphine ligand.
bis(triphenylphosphine)palladium(2+);dichloride: Uses triphenylphosphine as the ligand.
Uniqueness
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is unique due to its specific ligand arrangement, which provides distinct catalytic properties and stability. This makes it particularly effective in certain catalytic applications compared to its analogs .
Eigenschaften
Molekularformel |
C26H24Cl2P2Pd |
|---|---|
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
LDJXFZUGZASGIW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13079495.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)
![(3-(2-Methyl-6-(3-methylisoxazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B13079516.png)


![4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079523.png)






